molecular formula C32H22O10 B017318 Putraflavone CAS No. 23624-21-7

Putraflavone

Cat. No. B017318
CAS RN: 23624-21-7
M. Wt: 566.5 g/mol
InChI Key: GZTVUTQZSAZUIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related biflavonoid compounds involves multiple steps, including Claisen rearrangement, alkylation, and cyclization reactions. For instance, the synthesis of intermediate compounds for Rubraflavone A was achieved through a process starting from 2,4-dihydroxy acetophenone and 2,4-dimethoxybenzoic acid, involving claisen rearrangement and subsequent steps to form the desired compound (Liu Hong-xing, 2008). These methodologies could be analogous to those used in putraflavone synthesis, emphasizing the complexity and specificity required in the synthesis of biflavonoids.

Molecular Structure Analysis

The molecular structure of biflavonoids, including compounds like putraflavone, is characterized by the presence of two flavonoid units. The study of 4',4"',7,7"-Tetra-O-methylcupressuflavone provided insights into the absolute stereochemistry of natural atropisomers of biflavonoids, which was determined through solid-state phenol coupling reactions and X-ray analysis (Hong‐yu Li et al., 1997). This highlights the detailed structural considerations necessary to understand and synthesize putraflavone.

Chemical Reactions and Properties

Biflavonoids undergo a variety of chemical reactions that define their functional applications and bioactivities. For example, the synthesis of 5,4'-diaminoflavone derivatives based on metabolic considerations illustrates the modification of biflavonoids to enhance their biological effects and stability (T. Akama et al., 1997). Such reactions are critical for tailoring the properties of biflavonoids like putraflavone for specific applications.

Physical Properties Analysis

The physical properties of biflavonoids, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Studies on similar compounds provide insights into how these properties can be analyzed and optimized for various uses. For instance, the molecular structures of benzoflavones were determined to understand their inhibitory effects on carcinogenesis, highlighting the significance of physical properties in their biological activities (M. Rossi et al., 1980).

Chemical Properties Analysis

The chemical properties of biflavonoids, such as reactivity towards various reagents and stability under different conditions, are crucial for their application in drug development and other fields. The review on 9-borafluorenes, although not directly related to putraflavone, illustrates the comprehensive analysis required to understand the chemical properties of complex organic compounds (Xiaojun Su et al., 2021). Such analyses are essential for manipulating and applying biflavonoids like putraflavone effectively.

Scientific Research Applications

  • Antioxidant Activity : Putraflavone, along with other biflavone compounds, exhibited significant antioxidant activity. This was demonstrated through DPPH free radical scavenging in Selaginella doederleinii (Wang, Yao, Zhang, & Song, 2015).

  • Source Identification : Putraflavone was isolated as a pure compound from Ouratea cuspidata (Ochnaceae) (Suzart, Fidelis, Carvalho, & Kaplan, 2016). It was also identified in Taxus canadensis (Yang, Wang, & Kong, 2011) and in the aerial parts of Amanoa almerindae (Leong, Alviarez, Compagnone, & Suárez, 2009).

  • Cancer Research : Various studies have investigated the potential of biflavones like amentoflavone, closely related to putraflavone, in cancer treatment. For instance, amentoflavone may enhance the effectiveness of sorafenib in osteosarcoma treatment by inducing apoptosis and inhibiting ERK/NF-κB signaling transduction (Su et al., 2022). Additionally, amentoflavone has been shown to induce apoptosis in Candida albicans cells and is associated with mitochondrial dysfunction (Hwang et al., 2012).

  • Biological Activities : Agathisflavone, another biflavone, has shown a range of biological activities from antiprotozoal to neurogenesis and neuroprotection. However, its therapeutic effects require further study (Amorim et al., 2018).

  • Apoptosis Induction : Amentoflavone, similar to putraflavone, has been reported to enhance sorafenib-induced cytotoxicity and trigger apoptosis in sorafenib-resistant hepatocellular carcinoma SK-Hep1 cells (Chen et al., 2017).

Safety And Hazards

Putraflavone should be handled with care to avoid contact with eyes, skin, and clothing, and to avoid ingestion and inhalation . It should be stored protected from air and light, preferably refrigerated or frozen (2-8 °C) .

Future Directions

Research is being conducted on the use of amentoflavone derivatives, including Putraflavone, for targeting the non-structural protein of SARS-CoV-2 . These compounds have shown potential as promising lead drugs against SARS-CoV-2 infection .

properties

IUPAC Name

5,7-dihydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O10/c1-39-17-6-3-15(4-7-17)26-14-25(38)31-23(36)12-22(35)29(32(31)42-26)19-9-16(5-8-20(19)33)27-13-24(37)30-21(34)10-18(40-2)11-28(30)41-27/h3-14,33-36H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTVUTQZSAZUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178299
Record name Putraflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Putraflavone

CAS RN

23624-21-7
Record name Putraflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023624217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Putraflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
HS Garg, CR Mitra - Phytochemistry, 1971 - Elsevier
… The mass spectra of methyl putraflavone and putraflavone showed the presence of the molecular ion peaks at m/e 622 and m/e 566, and M2+ or M/2+ peaks at m/e 311 and m{e …
Number of citations: 44 www.sciencedirect.com
KI Leong, PF Alviarez, RS Compagnone… - Pharmaceutical …, 2009 - Taylor & Francis
The present work describes the phytochemical investigation of the aerial parts of Amanoa almerindae Leal (Euphorbiaceae). After fractionation of the organic extracts, four pentacyclic …
Number of citations: 7 www.tandfonline.com
Y Chun, W Jun-Song, K Ling-Yi - Chinese Journal of Natural Medicines, 2011 - Elsevier
… Compound 2 was identified as putraflavone by comparison of the physical and spectral data with the literature [6]. Compound 3 Yellow powder, ESI-MS m/z 551 [M – H]-. 1H NMR (300 …
Number of citations: 8 www.sciencedirect.com
G Wang, S Yao, XX Zhang, H Song - International Journal of …, 2015 - hindawi.com
… Among the compounds bilobetin (3) and putraflavone (8) were found from Selaginella doederleinii for the first time and others including amentoflavone (1), robustaflavone (2), 4′-…
Number of citations: 50 www.hindawi.com
D Pattamadilok, R Suttisri - Journal of natural products, 2008 - ACS Publications
… Putraflavone (93.1 mg) was obtained as a pale yellow solid from fraction L16. Gel filtration chromatography of fractions L15, L17, L18, and L19 on Sephadex LH-20 columns, each one …
Number of citations: 40 pubs.acs.org
Q Wei, S Li, S Huang - Chemistry of Natural Compounds, 2021 - Springer
Taxus chinensisvar. mairei, locally named “Beauteous yew,” is an extremely rare evergreen plant belonging to Taxaceae along the Yangtze Valley, throughout the Nanling Mountains …
Number of citations: 3 link.springer.com
D Dey, R Hossain, P Biswas, P Paul, MA Islam… - Molecular …, 2023 - Springer
SARS-CoV-2 is the foremost culprit of the novel coronavirus disease 2019 (nCoV-19 and/or simply COVID-19) and poses a threat to the continued life of humans on the planet and …
Number of citations: 29 link.springer.com
B Díaz, R Compagnone, A Suárez - Revista de la Facultad de …, 2007 - saber.ucv.ve
… isolation of the biflavones, Podocar pus flavone A and Putraflavone (Suárez et al., 2003). … in the isolation of two biflavonoids: putraflavone, and podocarpus flavone A. The triterpenes, 3-…
Number of citations: 4 saber.ucv.ve
MN Ravishankara, AD Pillai, H Padh… - JPC–Journal of Planar …, 2003 - Springer
… Chemical constituents of the leaf include amentoflavone, putraflavone, and several triterpenes, for example putranjiva saponins A, B, C, and D, putrone, putrol, and putranjivic acid [23, …
Number of citations: 28 link.springer.com
GL Ma, N Guo, XL Wang, J Li, ZX Jin, Y Han… - Bioorganic …, 2020 - Elsevier
Rare and endangered plants (REPs) and their associated endophytes survived in unique habitats are promising sources for natural product-derived drug discovery. In this study, six …
Number of citations: 19 www.sciencedirect.com

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